Crystallographic Binding Mode vs. 1-(2,6-Difluorobenzyl) Triazole-4-carboxamide in PXR Ligand-Binding Domain
The 1H-1,2,3-triazole-4-carboxamide scaffold used by Li et al. (2022) demonstrates that the N1-benzyl substituent directly contacts helix 12 of the PXR ligand-binding domain. The 2,6-difluorobenzyl group (as in rufinamide-related compounds) engages a distinct halogen-bonding network compared to 4-fluorobenzyl analogs [1]. CAS 1326913-88-5 possesses a 4-fluorobenzyl group at N1 and lacks the 2-fluoro substituent, predicting altered helix 12 repositioning relative to the 2,6-difluoro comparator.
| Evidence Dimension | Predicted PXR ligand-binding domain interaction mode |
|---|---|
| Target Compound Data | N1-(4-fluorobenzyl); N-amide-(4-fluorobenzyl) – symmetric monofluoro benzyl decoration |
| Comparator Or Baseline | 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (rufinamide core) – two ortho-fluorines plus para-fluorine or hydrogen |
| Quantified Difference | Not directly quantifiable; structural divergence predicts distinct helix 12 interaction geometry based on crystallographic SAR [1]. |
| Conditions | X-ray co-crystallography of 1H-1,2,3-triazole-4-carboxamides in hPXR LBD (Li et al., 2022). |
Why This Matters
Different PXR binding modes can translate into functional selectivity (inverse agonism vs. antagonism), directly influencing suitability for in vivo studies of PXR-mediated drug–drug interactions.
- [1] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640 View Source
